5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt
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Overview
Description
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is a synthetic nucleotide analog. It is an intracellularly generated metabolite of 5-Fluorouracil, a widely used reagent in molecular biology to study DNA synthesis and metabolism . This compound is known for its role as a DNA synthesis inhibitor and is extensively used in cancer research and treatment due to its ability to induce cell death in cancer cells .
Mechanism of Action
Target of Action
The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Mode of Action
FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .
Result of Action
The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .
Cellular Effects
The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .
Metabolic Pathways
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 5-Fluoro-2’-deoxyuridine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine are commonly used for the phosphorylation of 5-Fluoro-2’-deoxyuridine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
5-Fluoro-2’-deoxyuridine: Formed through hydrolysis.
Inorganic Phosphate: Another product of hydrolysis.
Scientific Research Applications
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Cancer Research: It is used to study the mechanisms of DNA synthesis inhibition and to induce cell death in cancer cells.
Molecular Biology: The compound is employed in studies on the activity and function of thymidylate synthase, an enzyme involved in DNA synthesis.
Neuroscience: It has been used as an anti-mitotic agent for culturing mouse primary cortical neurons.
Pharmacology: The compound is used to investigate the effects of DNA synthesis inhibitors on various biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A precursor of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another precursor, also used in cancer research.
Thymidine 5’-monophosphate: A naturally occurring nucleotide involved in DNA synthesis.
Uniqueness
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .
Properties
CAS No. |
103226-10-4 |
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Molecular Formula |
C9H11FN2NaO8P |
Molecular Weight |
348.15 g/mol |
IUPAC Name |
sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChI Key |
MMBCLHTXMDSSCH-VWZUFWLJSA-M |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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